1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
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Overview
Description
1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound that is of interest in various fields, including chemistry, biology, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the azabicyclic ring system and the introduction of the fluoro and methyl groups onto the phenyl ring. This often involves the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound might involve optimized synthesis pathways that minimize costs and increase yields. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one can undergo a variety of chemical reactions including:
Oxidation: : Conversion to more oxidized forms, potentially producing ketones or alcohols.
Reduction: : Reduction reactions may involve converting the ketone group to an alcohol.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
These reactions often involve common organic reagents such as sodium borohydride for reductions or oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
Depending on the reaction type, the major products can vary. For example, an oxidation might produce a more polar product, while reduction could yield a less polar alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is often studied for its unique structural properties and reactivity. Researchers may use it to understand the behavior of bicyclic compounds and the effect of substituents like fluoro and methyl groups on the reactivity.
Biology
In biological research, this compound may be used to study receptor binding and interaction with enzymes due to its bicyclic structure which can mimic certain natural products.
Medicine
Medically, this compound could be of interest due to its potential as a drug candidate. The bicyclic structure is often associated with bioactivity, and the presence of a fluoro group can enhance the stability and bioavailability of drugs.
Industry
Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. Its bicyclic structure allows it to fit into specific binding sites, and the fluoro group can participate in hydrogen bonding or other electrostatic interactions, affecting the compound's pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Tropane: A structurally similar bicyclic compound.
Cocaine: Contains a similar azabicyclic structure.
Scopolamine: Another compound with a related structure.
Uniqueness
What makes 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one unique is the specific placement of the fluoro and methyl groups, which can significantly alter its reactivity and biological activity compared to its structural analogs.
This article provides a comprehensive overview of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one, touching upon its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-5-6-13(11-16(12)18)7-10-17(20)19-14-3-2-4-15(19)9-8-14/h2-3,5-6,11,14-15H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBFXBMLFMMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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